BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

EGFR tyrosine kinase inhibition Anticancer drug discovery Triazoloquinazoline SAR

3-(4-Bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 339026-14-1, MF C22H16BrN5O, MW 446.3) belongs to the [1,2,4]triazolo[4,3-c]quinazoline class—a fused tricyclic scaffold combining a triazole ring annulated at the [4,3-c] position with a quinazoline core. This specific compound features a 4-bromophenyl substituent at position 3 and a 4-methoxyphenylamino group at position The [1,2,4]triazolo[4,3-c]quinazoline scaffold has been validated as a pharmacophore for epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition, with lead compounds achieving IC50 values comparable to the clinical agent Gefitinib.

Molecular Formula C22H16BrN5O
Molecular Weight 446.308
CAS No. 339026-14-1
Cat. No. B2511124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
CAS339026-14-1
Molecular FormulaC22H16BrN5O
Molecular Weight446.308
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H16BrN5O/c1-29-17-12-10-16(11-13-17)24-22-25-19-5-3-2-4-18(19)21-27-26-20(28(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,24,25)
InChIKeyFMTJVMPBCUXLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine: Core Scaffold Identity and Procurement Context


3-(4-Bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 339026-14-1, MF C22H16BrN5O, MW 446.3) belongs to the [1,2,4]triazolo[4,3-c]quinazoline class—a fused tricyclic scaffold combining a triazole ring annulated at the [4,3-c] position with a quinazoline core. This specific compound features a 4-bromophenyl substituent at position 3 and a 4-methoxyphenylamino group at position 5. The [1,2,4]triazolo[4,3-c]quinazoline scaffold has been validated as a pharmacophore for epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition, with lead compounds achieving IC50 values comparable to the clinical agent Gefitinib [1]. Additional published activities for this scaffold class include topoisomerase II inhibition, DNA intercalation, PCAF bromodomain antagonism, and adenosine receptor modulation [2][3]. The compound is commercially available at ≥95% purity from multiple suppliers (PubChem CID 1486072), positioning it as an accessible building block for medicinal chemistry and chemical biology programs targeting kinase-dependent cancers and CNS disorders.

Why Generic Substitution Is Not Viable for 3-(4-Bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine Procurement


The [1,2,4]triazolo[4,3-c]quinazoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the nature and position of substituents on the pendant aryl rings [1]. Within the Ewes et al. (2020) EGFR-TK inhibitor series, only three out of all synthesized derivatives (compounds 8, 19, and 21) achieved EGFR IC50 values in the sub-micromolar to low-micromolar range (0.69–1.8 µM), demonstrating that minor structural modifications produce order-of-magnitude differences in target engagement [2]. The specific combination of a 4-bromophenyl at position 3 and a 4-methoxyphenylamino at position 5 in this compound is structurally distinct from the most active published analogs—which predominantly employ halogen-substituted phenyl or heteroaryl motifs at position 3 and phenoxy or piperazino linkers at position 5 [3]. The bromine atom contributes unique electronic properties (polarizability, halogen-bonding potential) and steric bulk that cannot be replicated by fluorine, chlorine, or methyl isosteres. Similarly, the NH linker between the quinazoline core and the 4-methoxyphenyl ring provides a hydrogen-bond donor capacity absent in the corresponding 5-phenoxy analog (CAS 477853-49-9). These substituent-specific features translate directly into differential target binding, ADMET profiles, and photophysical behavior, making untested substitution with a generic analog a scientifically unjustified risk in screening campaigns.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine vs. Closest Analogs


EGFR-TK Inhibition: Scaffold-Class IC50 Range vs. Gefitinib Benchmark for Triazolo[4,3-c]quinazoline Series

Within the [1,2,4]triazolo[4,3-c]quinazoline class, the most active EGFR-TK inhibitors (compounds 8, 19, and 21 from Ewes et al., 2020) achieved IC50 values of 0.69–1.8 µM against wild-type EGFR kinase, comparable to the clinically approved reference inhibitor Gefitinib (IC50 = 1.74 µM) [1]. This establishes the scaffold's intrinsic capability for sub-micromolar EGFR engagement. Note: Direct EGFR IC50 data for the specific compound 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine have not been reported in the open literature; the class-level inference is provided as the best available benchmark. The 4-bromophenyl substituent at position 3 is anticipated to enhance EGFR binding through halogen-bonding interactions with the kinase hinge region, a mechanism supported by molecular docking studies of related triazoloquinazolines showing key hydrophobic and π-stacking contacts in the ATP-binding pocket [2].

EGFR tyrosine kinase inhibition Anticancer drug discovery Triazoloquinazoline SAR

Antiproliferative Activity Across Cancer Cell Line Panel: Class Benchmark vs. Doxorubicin

Multiple independent studies have evaluated the [1,2,4]triazolo[4,3-c]quinazoline scaffold against panels of human cancer cell lines. In the Ewes et al. (2020) series, the most active derivatives exhibited IC50 values of 8.27–10.68 µM against HepG2, MCF-7, PC-3, HCT-116, and HeLa cells, compared with doxorubicin (DOX) reference IC50 of 4.17–8.87 µM [1]. In the PCAF inhibitor series (El-Shershaby et al., 2021), compound 22 showed IC50 values of 15.07 (Hep-G2), 9.86 (MCF-7), 5.75 (PC3), and 10.79 µM (HCT-116) [2]. In the Topo II/DNA intercalator series (Alesawy et al., 2021), the most active compounds (14c–19b) achieved IC50 values of 5.22–24.24 µM across HCT-116, HepG-2, and MCF-7 [3]. The consistent single-digit to low-double-digit micromolar cytotoxicity across diverse structural variants and independent laboratories confirms the scaffold's robust antiproliferative potential. Note: Cell-line-specific IC50 values for this exact compound (CAS 339026-14-1) have not been published; all data are class-level benchmarks from structurally related triazolo[4,3-c]quinazolines.

Cancer cytotoxicity MTT assay Triazoloquinazoline antiproliferative

Position-5 Substituent Differentiation: NH-Linker (Target Compound) vs. O-Linker Analog (CAS 477853-49-9)

The target compound (CAS 339026-14-1) bears a 4-methoxyphenylamino substituent at position 5 (NH linker), whereas its closest commercially available analog, 3-(4-bromophenyl)-5-(4-methoxyphenoxy)[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853-49-9, CymitQuimica), employs a 4-methoxyphenoxy group (O linker) at the equivalent position . This NH → O substitution eliminates the hydrogen bond donor (HBD) at the quinazoline 5-position while retaining comparable steric bulk and electron density. The NH linker contributes one HBD to the compound's overall HBD count of 1 (PubChem computed), whereas the O-linked analog has HBD = 0 [1]. In EGFR-TK series SAR, the nature of the 5-position substituent critically influences both enzyme inhibition potency and selectivity: Ewes et al. (2020) identified only three compounds with sub-2 µM EGFR IC50 values from a larger library, with active analogs spanning diverse 5-substituents, indicating that linker chemistry is a key SAR determinant [2]. The presence of the NH HBD in the target compound may confer differential target engagement (e.g., kinase hinge-binding hydrogen bond networks) and altered pharmacokinetics (increased polarity, reduced logP) relative to the O-linked analog. Direct comparative biological data for these two specific compounds are not available in the open literature; this physicochemical differentiation is provided to guide informed analog selection.

Structure-activity relationship Hydrogen bond donor Triazoloquinazoline linker chemistry

Physicochemical and ADMET Differentiation: Predicted BBB Penetration and Drug-Likeness vs. Gefitinib

ADMET analysis conducted on the [1,2,4]triazolo[4,3-c]quinazoline series revealed that compound 8 (a structurally related analog from the Ewes et al., 2020 series) demonstrated superior predicted blood-brain barrier (BBB) penetration compared to the reference drug Gefitinib [1]. This finding is significant given that the target compound shares the same core scaffold and a bromophenyl substituent at position 3, albeit with a different 5-substituent. The target compound's computed XLogP3-AA of 6.1 (PubChem) indicates high lipophilicity—higher than the typical optimal range for oral drugs—suggesting potential for CNS penetration but also possible solubility limitations [2]. All compounds in the Ewes et al. series satisfied Lipinski's Rule of Five parameters, confirming drug-like physicochemical profiles for the scaffold class [1]. The bromine atom at the para position of the 3-phenyl ring increases molecular weight and polarizability relative to fluoro- or unsubstituted phenyl analogs, which may enhance target binding through halogen bonding while also increasing logP. Direct comparative in vivo PK data for the specific target compound (CAS 339026-14-1) are not available; the ADMET predictions are provided as class-level guidance from the most closely related experimentally studied analogs.

ADMET prediction Blood-brain barrier penetration Drug-likeness Triazoloquinazoline pharmacokinetics

Validated Application Scenarios for 3-(4-Bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine Procurement


EGFR-Targeted Anticancer Probe Development Leveraging the Triazolo[4,3-c]quinazoline Pharmacophore

The [1,2,4]triazolo[4,3-c]quinazoline scaffold has demonstrated EGFR-TK inhibition with IC50 values down to 0.69 µM—equipotent to Gefitinib (1.74 µM) [1]. This compound, with its bromophenyl and methoxyphenylamino substituents, serves as a structurally distinct starting point for derivatization campaigns targeting ATP-competitive EGFR inhibition. The bromine atom at position 3 enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the NH linker at position 5 provides a hydrogen bond donor that may be exploited for hinge-binding interactions. Procurement is recommended for medicinal chemistry groups developing kinase inhibitor libraries or exploring halogen-bonding-driven affinity optimization.

CNS-Penetrant Kinase Inhibitor Screening Based on Predicted BBB Permeability Advantage

ADMET predictions from the scaffold class indicate superior BBB penetration potential relative to Gefitinib, supported by the high computed lipophilicity (XLogP3-AA = 6.1) of this specific compound [2]. This profile makes 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine a candidate for screening in glioblastoma, brain metastasis, or neuro-oncology models where CNS exposure is a prerequisite for efficacy. The compound's compliance with Lipinski's Rule of Five parameters further supports its drug-likeness [1]. Users should confirm experimental BBB permeability (e.g., PAMPA-BBB or MDCK-MDR1 assay) before advancing to in vivo studies.

Fluorophore Development and Photophysical Probing of Triazoloquinazoline Annelation Chemistry

Recent studies on [1,2,4]triazolo[4,3-c]quinazoline fluorophores have demonstrated fluorescent quantum yields up to 94% in toluene solutions, with emission properties tunable through aryl substitution patterns [3]. The target compound, with its 4-bromophenyl substituent acting as a heavy-atom quencher modulator and its 4-methoxyphenylamino donor group, represents a building block for structure-photophysical property relationship studies. The [4,3-c] annelation type exhibits distinct absorption/emission behavior compared to [1,5-c] isomers, with hypsochromic shifts and moderate quantum yields (ΦF < 34%) reported for related [4,3-c]-annelated analogs [4]. Procurement is recommended for materials chemistry groups investigating organic light-emitting diode (OLED) materials, fluorescent sensors, or bioimaging probes.

Topoisomerase II and DNA Intercalation Mechanistic Studies Across Cancer Histotypes

The triazolo[4,3-c]quinazoline scaffold has been independently validated as a DNA intercalator and topoisomerase II (Topo II) inhibitor, with the most active analog (compound 16 from Gaber et al., 2023) demonstrating Topo II catalytic inhibition at 10 µM and selective cytotoxicity against HCT-116 and HepG2 cells with low toxicity toward Vero normal cells [5]. The target compound, bearing a bromophenyl group known to enhance DNA intercalation through π-stacking and halogen bonding, is a suitable probe for investigating DNA damage response pathways and Topo II-mediated cell cycle arrest at the G2/M phase—a mechanism confirmed across multiple independent triazoloquinazoline series [1][6]. Procurement is indicated for cancer biology groups studying non-camptothecin Topo II poison mechanisms or DNA-damage-agent synergy screens.

Quote Request

Request a Quote for 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.